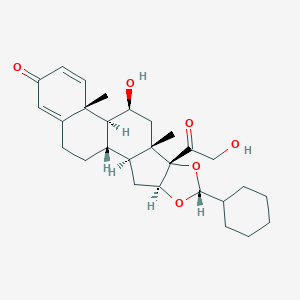

Desisobutyrylciclesonide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmacological Properties

Des-CIC exhibits significantly enhanced glucocorticoid receptor affinity compared to its parent compound, ciclesonide, with approximately 100 times greater affinity . This property underpins its effectiveness in anti-inflammatory responses, making it a valuable agent in respiratory therapies. The metabolism of ciclesonide to des-CIC occurs via esterases that cleave isobutyrate at the C21 position, facilitating its rapid activation in the body .

Therapeutic Efficacy

-

Asthma Treatment :

- A 12-week randomized study demonstrated the efficacy of once-daily ciclesonide compared to twice-daily budesonide in patients with asthma. The results indicated that ciclesonide had comparable efficacy with a favorable safety profile .

- Inhaled ciclesonide is delivered via a metered-dose inhaler, achieving high pulmonary deposition (approximately 52% ) while minimizing oropharyngeal deposition .

- Allergic Rhinitis :

Case Study 1: Efficacy in Asthma Management

A multinational study compared ciclesonide with budesonide in asthma management. The findings revealed that patients using ciclesonide experienced significant improvements in lung function and symptom control, supporting the use of des-CIC as a potent therapeutic agent for asthma .

Case Study 2: Nasal Administration for Allergic Rhinitis

In a preclinical study, rabbits received hypotonic versus isotonic suspensions of ciclesonide. Results indicated that the hypotonic formulation led to better absorption and higher levels of des-CIC in nasal tissues. This suggests that formulations aimed at enhancing nasal delivery could improve outcomes for patients suffering from allergic rhinitis .

Data Table: Comparative Efficacy of Ciclesonide and Budesonide

| Parameter | Ciclesonide (Des-CIC) | Budesonide |

|---|---|---|

| Administration Frequency | Once daily | Twice daily |

| Pulmonary Deposition (%) | 52% | 45% |

| Glucocorticoid Receptor Affinity | 100x higher than ciclesonide | Baseline |

| Duration of Action | Up to 24 hours | Varies |

| Safety Profile | Favorable | Generally safe |

Mecanismo De Acción

El principio activo de ciclesonida ejerce sus efectos uniéndose al receptor de glucocorticoides. Tras la unión, modula la expresión de varios genes implicados en las respuestas inflamatorias, lo que lleva a una reducción de la inflamación . El compuesto es muy eficaz para regular a la baja las actividades proinflamatorias de las células parenquimatosas de las vías respiratorias cuando se convierte en su metabolito activo .

Análisis Bioquímico

Biochemical Properties

Desisobutyrylciclesonide has a high affinity for the glucocorticoid receptor . It is highly effective in downregulating in vitro pro-inflammatory activities of airway parenchymal cells . This interaction with the glucocorticoid receptor is a key aspect of its biochemical role.

Cellular Effects

In vitro studies have shown that this compound can inhibit the proliferation of peripheral blood mononuclear cells in response to certain stimuli . This suggests that this compound may have a significant impact on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the glucocorticoid receptor . It is thought to inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

This compound has been shown to be retained in tissue samples for up to 24 hours post-administration . This suggests that it has a degree of stability and may have long-term effects on cellular function .

Metabolic Pathways

This compound is metabolized in the human lung, where it is activated from Ciclesonide by esterases . It also forms reversible conjugates with fatty acids .

Transport and Distribution

Following deposition in the lung, this compound is hydrolyzed by esterases to form the active metabolite . This suggests that it may be transported and distributed within cells and tissues via these enzymes .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its interaction with the glucocorticoid receptor, it is likely that it is found in the cytoplasm and may also be transported into the cell nucleus .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del principio activo de ciclesonida implica la reacción de acetal. En este proceso, el 16α,17α-22R,S-ciclohexilmetilen-11β-hidroxi-1,4-pregnadieno-3,20-diketo-21-acetato se hace reaccionar con alcohol isopropílico y ácido fluorhídrico bajo condiciones de temperatura controlada .

Métodos de Producción Industrial

La producción industrial del principio activo de ciclesonida normalmente implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de Reacciones

El principio activo de ciclesonida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado y la reacción específica que se esté llevando a cabo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del principio activo de ciclesonida, que pueden tener diferentes propiedades farmacológicas y aplicaciones.

Comparación Con Compuestos Similares

Compuestos Similares

Ciclesonida: El compuesto madre del principio activo de ciclesonida, utilizado como corticosteroide inhalado.

Fluticasona: Otro corticosteroide inhalado con propiedades antiinflamatorias similares.

Budesonida: Un glucocorticoide utilizado en el tratamiento de afecciones respiratorias.

Singularidad

El principio activo de ciclesonida es único debido a su alta capacidad antiinflamatoria local y su eficacia para regular a la baja las actividades proinflamatorias. A diferencia de otros corticosteroides, tiene casi ninguna afinidad por el receptor de glucocorticoides en su forma inactiva, lo que reduce el riesgo de efectos secundarios sistémicos .

Actividad Biológica

Desisobutyryl ciclesonide (des-CIC) is the active metabolite of the prodrug ciclesonide, a corticosteroid used primarily for the treatment of asthma and allergic rhinitis. This article delves into the biological activity of des-CIC, focusing on its pharmacodynamics, metabolic pathways, and implications for clinical use.

Overview of Ciclesonide and Desisobutyryl Ciclesonide

Ciclesonide is administered as a prodrug that is converted to des-CIC in the lungs through the action of intracellular esterases. This conversion is crucial as des-CIC exhibits significantly higher anti-inflammatory potency compared to its parent compound, with an estimated 100-fold increase in activity .

Key Characteristics of Desisobutyryl Ciclesonide

- Chemical Structure : Des-CIC is a glucocorticoid receptor agonist.

- Pharmacological Role : It plays a central role in mediating the anti-inflammatory effects of ciclesonide.

- Metabolism : Des-CIC can undergo reversible conjugation with fatty acids, forming inactive metabolites that can be converted back to the active form, potentially prolonging its action in the lungs .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of des-CIC has been extensively studied. Upon inhalation of ciclesonide, des-CIC reaches its maximum concentration (C_max) within 0.75 to 1.5 hours, with a half-life (t_1/2) of approximately 5.7 hours . The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| C_max (pmol/mL) | 3.29 (mean) |

| t_max (h) | 0.86 |

| t_1/2 (h) | 5.70 |

| AUC (0–inf pmol·h·mL) | 15.49 |

These values indicate that des-CIC is rapidly absorbed and has a relatively short duration in circulation, suggesting that frequent dosing may be necessary to maintain therapeutic levels.

Biological Activity and Mechanisms

Desisobutyryl ciclesonide exerts its biological effects primarily through the glucocorticoid receptor (GR). Binding to GR leads to the modulation of gene expression involved in inflammatory processes. The compound has been shown to:

- Inhibit Pro-inflammatory Cytokines : Des-CIC reduces the expression of various pro-inflammatory cytokines, contributing to its therapeutic effects in asthma management.

- Induce Anti-inflammatory Genes : It promotes the expression of anti-inflammatory genes, enhancing its efficacy in treating inflammatory conditions .

Case Studies

Several studies have highlighted the clinical efficacy of des-CIC:

- Inhaled Ciclesonide in Asthma : A study demonstrated that patients receiving inhaled ciclesonide showed significant improvements in lung function metrics such as forced expiratory volume (FEV1) compared to placebo groups .

- Genetic Variability : Research indicates that single nucleotide polymorphisms (SNPs) may influence individual responses to inhaled corticosteroids like ciclesonide, implying that genetic factors could affect the efficacy of des-CIC in diverse populations .

Reversible Esterification

A notable feature of des-CIC is its ability to form reversible conjugates with fatty acids, which can act as a reservoir for sustained drug release. This mechanism may extend the duration of action beyond what would be expected from its pharmacokinetic profile alone .

Propiedades

IUPAC Name |

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPLANUPKBHPMS-ZXBNPROVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043142 | |

| Record name | Desisobutyrylciclesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161115-59-9 | |

| Record name | Desisobutyryl-ciclesonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161115-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desisobutyrylciclesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161115599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desisobutyrylciclesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 16,17-[[(R)-cyclohexylmethylene]bis(oxy)]-11,21-dihydroxy-, (11β,16α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DES-CICLESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DL7FH77SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Desisobutyryl Ciclesonide (des-CIC), and how does it differ from Ciclesonide?

A1: Desisobutyryl Ciclesonide (des-CIC) is the pharmacologically active metabolite of Ciclesonide, a novel inhaled corticosteroid used to treat asthma and allergic rhinitis. Ciclesonide itself is inactive until it reaches the lungs, where it's converted to des-CIC by esterases. [, , , ]

Q2: How does des-CIC exert its anti-inflammatory effects?

A2: Des-CIC binds to the glucocorticoid receptor (GR) with high affinity. This binding triggers a cascade of downstream events, including the regulation of gene transcription. These changes ultimately lead to the suppression of inflammatory responses in the airways. [, , ]

Q3: How does the potency of des-CIC compare to other corticosteroids, like Fluticasone, in terms of binding to the glucocorticoid receptor?

A3: Des-CIC has been shown to exhibit a high affinity for the glucocorticoid receptor, comparable to Fluticasone. In radioligand binding assays, both compounds demonstrated similar binding characteristics. []

Q4: Can you elaborate on the significance of Ciclesonide's conversion to des-CIC in the lungs?

A4: This "on-site activation" is crucial for Ciclesonide's therapeutic profile. By remaining largely inactive until it reaches the lungs, Ciclesonide minimizes the risk of local side effects in the oropharynx, which are associated with some other inhaled corticosteroids. [, , ]

Q5: What are the advantages of des-CIC's pharmacokinetic properties?

A5: Des-CIC exhibits high protein binding (approximately 99%), which limits the amount of free drug available to cause systemic side effects. It also undergoes rapid metabolism in the liver and is quickly eliminated from the body, further reducing the risk of systemic effects. [, , , , , ]

Q6: How does des-CIC's pharmacokinetic profile impact its dosing regimen?

A6: The favorable pharmacokinetic properties of des-CIC, including its prolonged lung retention (potentially due to lipid conjugation) and rapid systemic clearance, allow for once-daily dosing of Ciclesonide, which is beneficial for patient adherence. [, ]

Q7: What is the evidence for Ciclesonide's efficacy and safety in treating asthma?

A7: Numerous clinical trials have demonstrated that Ciclesonide is as effective as other commonly used inhaled corticosteroids in controlling asthma symptoms, improving lung function, and reducing the need for rescue medication. [, ] Additionally, Ciclesonide has shown a good safety profile, with a low incidence of local and systemic side effects, even at high doses. [, , ] This favorable safety profile is attributed to its unique activation and pharmacokinetic properties. [, , ]

Q8: Has Ciclesonide's effect on cortisol suppression been investigated?

A8: Yes, studies have shown that even at high doses, Ciclesonide does not appear to suppress cortisol production, a significant advantage over some other inhaled corticosteroids. [, , ] This is likely due to the low systemic exposure of des-CIC, attributed to its high protein binding and rapid metabolism. [, ]

Q9: Are there any analytical methods available for measuring Ciclesonide and des-CIC in biological samples?

A9: Yes, researchers have developed sensitive and specific LC-MS/MS methods for quantifying both Ciclesonide and des-CIC in biological matrices like human serum. These methods have been validated and used in clinical studies to understand the pharmacokinetics of Ciclesonide and des-CIC. [, ]

Q10: What are the future directions for research on Ciclesonide and des-CIC?

A10: Future research may focus on:

- Optimizing Ciclesonide drug delivery devices to further enhance lung deposition and minimize oropharyngeal deposition. []

- Investigating the potential use of biomarkers to predict treatment response and monitor disease activity in patients receiving Ciclesonide. []

- Exploring the efficacy and safety of Ciclesonide in other respiratory diseases. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.